molecular formula C12H21NO5 B1412628 N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid CAS No. 2205311-58-4

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid

Cat. No.: B1412628
CAS No.: 2205311-58-4
M. Wt: 259.3 g/mol
InChI Key: KJSIJKGOXUIFNN-UHFFFAOYSA-N
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Description

“N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” is a biochemical reagent . It is also known by other names such as “TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE”, “BOC-ETHANOLAMINE”, “BOC-GLYCINOL”, and "N-BOC-ETHANOLAMINE" .


Synthesis Analysis

The synthesis of “N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” involves adding benzyl chloride to diethanolamine and heating to reflux for 1-1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete. Ammonia gas is then passed through the reaction for 2.5-3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5-1 hour. Hydrogen gas is then passed through the reaction to remove the benzyl group, yielding the product .


Molecular Structure Analysis

The molecular formula of “N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” is C7H15NO3 . The molecular weight is 161.2 .


Chemical Reactions Analysis

“N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” is used in the protection of amino acids and is used in the synthesis of phosphatidyl ethanolamine and ornithine .


Physical and Chemical Properties Analysis

“N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” has a boiling point of 92°C at 0.22mm, a density of 1.042 g/mL at 25°C, and a refractive index of n20/D 1.449. It is a viscous liquid with a clear, light yellow color. It is soluble in water or 1% acetic acid, and slightly soluble in chloroform and methanol .

Scientific Research Applications

1. Copper(II) Complex Synthesis

Succinamic acid derivatives, including N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid, are used in the synthesis of copper(II) complexes. These complexes are derived from reactions involving succinamic acid and tertiary N,N′,N″-donor systems. Such complexes have potential applications in coordination chemistry and materials science due to their unique structural and spectroscopic properties (Lazarou et al., 2010).

2. Synthesis of N-Protected Amino Acid Derivatives

This compound is involved in the synthesis of N-protected amino acid derivatives. These derivatives have applications in peptide synthesis and pharmaceutical chemistry, offering a facile and efficient method for producing various N-protected amino acids (Chevallet et al., 1993).

3. Anticancer Agent Design

Functionalized amino acid derivatives, including those derived from this compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promise in the design of new anticancer agents (Kumar et al., 2009).

4. Synthesis of Enantiopure Building Blocks

This compound has been used in the synthesis of enantiopure di(tert-butyl) derivatives, serving as building blocks for the preparation of hydroxypipecolate derivatives. Such derivatives are useful in the synthesis of complex molecules and pharmaceutical compounds (Chaloin et al., 2008).

5. Preparation of Indoles and Oxindoles

This compound derivatives are used in the preparation of indoles and oxindoles, which are important compounds in medicinal chemistry and organic synthesis (Clark et al., 1991).

Safety and Hazards

“N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” is classified as an irritant. It has a danger symbol of T and a danger category code of 25-37/38-41-36/37/38-23/24/25. It should be stored in a dark place, sealed in dry, at room temperature .

Properties

IUPAC Name

2,2-dimethyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-9(15)7-13-8(14)6-12(4,5)10(16)17/h6-7H2,1-5H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSIJKGOXUIFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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